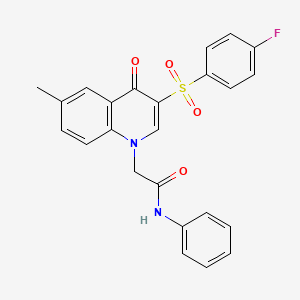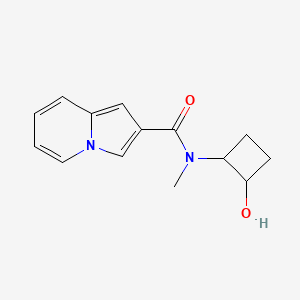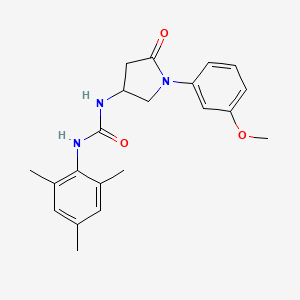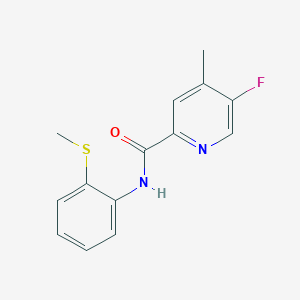
5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide, also known as FMSP, is a synthetic compound that has been developed for research purposes. It is a member of the pyridine-2-carboxamide family of compounds, which have been shown to have various biological activities. FMSP has been studied for its potential use as an anticancer agent, due to its ability to inhibit the growth and proliferation of cancer cells.
Mécanisme D'action
The exact mechanism of action of 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of various enzymes and signaling pathways that are involved in cell growth and proliferation. 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels). In addition, 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has several advantages for use in lab experiments, including its ability to inhibit the growth and proliferation of cancer cells, its synergistic effects when used in combination with other anticancer agents, and its potential use as an anti-inflammatory agent. However, there are also limitations to the use of 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide, including further studies on its mechanism of action, optimization of its synthesis method to improve yield and purity, and evaluation of its potential use in combination with other anticancer agents in preclinical and clinical studies. In addition, further studies are needed to evaluate the potential use of 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide as an anti-inflammatory agent, and to investigate its potential toxicity and side effects in vivo.
Méthodes De Synthèse
The synthesis of 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide involves a multi-step process, starting with the reaction of 2-chloro-5-fluoro-4-methylpyridine with 2-methylthiophenol to yield the intermediate 5-fluoro-4-methyl-N-(2-methylsulfanyl)pyridine-2-carboxamide. This intermediate is then reacted with acetic anhydride and pyridine to form the final product, 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide. The synthesis of 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has been optimized to improve yield and purity, and various analytical techniques have been used to confirm the identity and purity of the compound.
Applications De Recherche Scientifique
5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has been studied for its potential use as an anticancer agent, due to its ability to inhibit the growth and proliferation of cancer cells. It has been shown to have activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has been shown to have synergistic effects when used in combination with other anticancer agents, such as cisplatin and paclitaxel. 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has also been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
5-fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-9-7-12(16-8-10(9)15)14(18)17-11-5-3-4-6-13(11)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIFHMCCTQNPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B2572711.png)
![1-[4-({6-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone](/img/structure/B2572715.png)
![N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2572717.png)
![[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2572719.png)
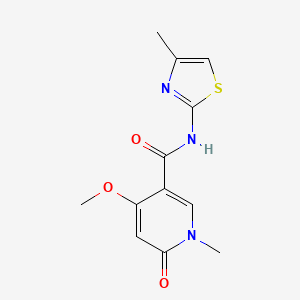
![[(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate](/img/structure/B2572722.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2572725.png)
![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/structure/B2572728.png)
![4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2572730.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxy-2-naphthamide](/img/structure/B2572731.png)
